molecular formula C16H19ClN4O B5313673 [4-(3-CHLOROPHENYL)PIPERAZINO](1-ETHYL-1H-PYRAZOL-3-YL)METHANONE

[4-(3-CHLOROPHENYL)PIPERAZINO](1-ETHYL-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B5313673
M. Wt: 318.80 g/mol
InChI Key: GFWMDZOPIBFGNV-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyrazole ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 3-chlorophenylpiperazine with 1-ethyl-1H-pyrazole-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Nitro or bromo derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it is used to study the interactions of piperazine and pyrazole derivatives with various biological targets.

Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, while the pyrazole ring can modulate enzyme activity. These interactions can lead to changes in neurotransmitter levels and enzyme activity, resulting in various pharmacological effects.

Comparison with Similar Compounds

  • 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE
  • 4-(3-FLUOROPHENYL)PIPERAZINOMETHANONE
  • 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE

Uniqueness: The unique combination of the 3-chlorophenyl group on the piperazine ring and the ethyl group on the pyrazole ring distinguishes 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE from its analogs. This specific structure may result in distinct pharmacological properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-2-21-7-6-15(18-21)16(22)20-10-8-19(9-11-20)14-5-3-4-13(17)12-14/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWMDZOPIBFGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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